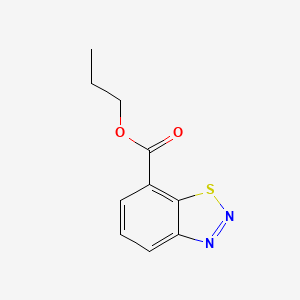
Propyl 1,2,3-benzothiadiazole-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 1,2,3-benzothiadiazole-7-carboxylate is a chemical compound that belongs to the class of benzothiadiazoles Benzothiadiazoles are bicyclic aromatic compounds composed of a benzene ring fused to a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl 1,2,3-benzothiadiazole-7-carboxylate can be synthesized through the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . Another method involves the Herz reaction, where anilines are converted to benzothiadiazoles by treatment with disulfur dichloride, forming an intermediate 1,3,2-benzothiazathiolium salt, which is then diazotised .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale diazotisation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is essential to maintain the stability of the intermediate compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 1,2,3-benzothiadiazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene or thiadiazole rings.
Applications De Recherche Scientifique
Propyl 1,2,3-benzothiadiazole-7-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate and in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of propyl 1,2,3-benzothiadiazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Benzothiadiazole: A parent compound with similar structural properties but lacking the propyl and carboxylate groups.
2,1,3-Benzothiadiazole: Another isomer with different positioning of the nitrogen and sulfur atoms in the thiadiazole ring.
Uniqueness
Propyl 1,2,3-benzothiadiazole-7-carboxylate is unique due to the presence of the propyl and carboxylate groups, which enhance its solubility and reactivity compared to its parent compound. These functional groups also provide additional sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
124370-16-7 |
|---|---|
Formule moléculaire |
C10H10N2O2S |
Poids moléculaire |
222.27 g/mol |
Nom IUPAC |
propyl 1,2,3-benzothiadiazole-7-carboxylate |
InChI |
InChI=1S/C10H10N2O2S/c1-2-6-14-10(13)7-4-3-5-8-9(7)15-12-11-8/h3-5H,2,6H2,1H3 |
Clé InChI |
LGGNBHZZNNEZCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=C2C(=CC=C1)N=NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


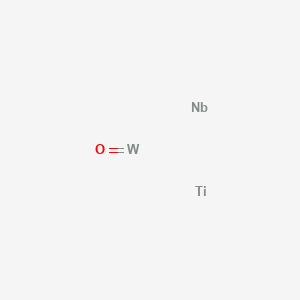
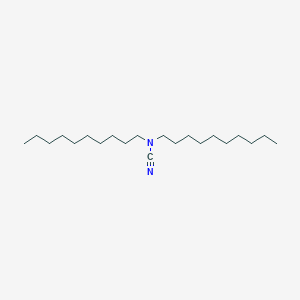
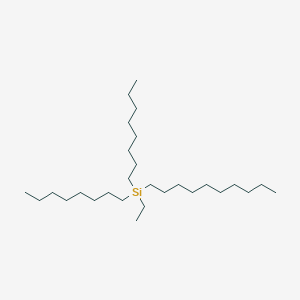
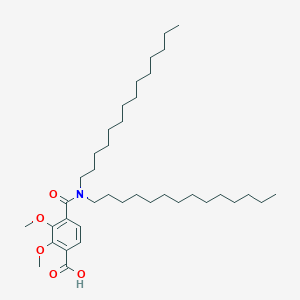
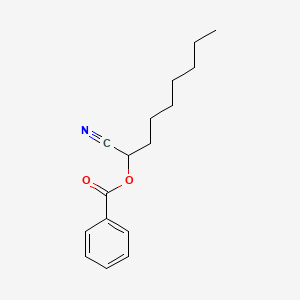
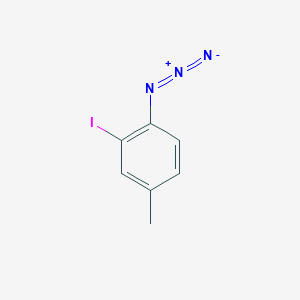
methanone](/img/structure/B14290381.png)
![[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol](/img/structure/B14290388.png)
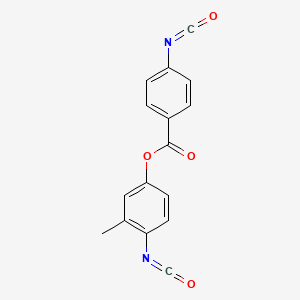
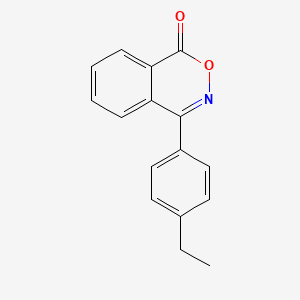
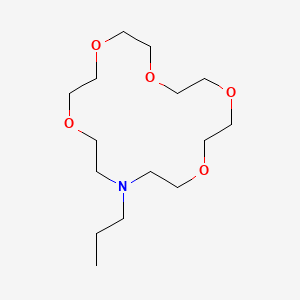
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)
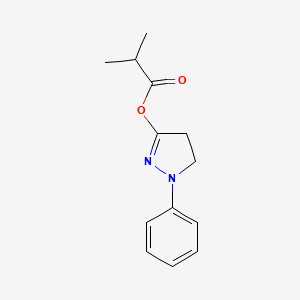
![3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine](/img/structure/B14290426.png)
